3,5-Difluorophenol

Catalog No.
S703869
CAS No.
2713-34-0
M.F
C6H4F2O
M. Wt
130.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluorophenol

CAS Number

2713-34-0

Product Name

3,5-Difluorophenol

IUPAC Name

3,5-difluorophenol

Molecular Formula

C6H4F2O

Molecular Weight

130.09 g/mol

InChI

InChI=1S/C6H4F2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H

InChI Key

HJSSBIMVTMYKPD-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)O

Canonical SMILES

C1=C(C=C(C=C1F)F)O

Organic Synthesis:

  • Intermediate in the synthesis of other fluorinated compounds: Due to the presence of both fluorine atoms and a hydroxyl group, 3,5-Difluorophenol can potentially act as a starting material for the synthesis of more complex fluorinated molecules. Fluorine atoms can introduce unique properties like increased lipophilicity (fat solubility) and metabolic stability, making these derivatives valuable in drug discovery and material science [].

Medicinal Chemistry:

  • Exploration as a bioactive molecule: The presence of the two fluorine atoms and the hydroxyl group might contribute to potential biological activities. Researchers could investigate its interaction with specific enzymes or receptors, potentially leading to the development of new drugs or therapeutic agents [].

Material Science:

  • Development of functional materials: The combination of fluorine atoms and a hydroxyl group can influence properties like self-assembly, optical properties, and thermal stability. 3,5-Difluorophenol could be explored for the development of novel functional materials, such as liquid crystals, sensors, or organic electronics.

Environmental Science:

  • Study of environmental fate and degradation: Understanding the behavior of 3,5-Difluorophenol in the environment is crucial, especially if it finds future industrial applications. Research could focus on its persistence, degradation pathways, and potential ecological impact [].

3,5-Difluorophenol (3,5-DFP) is a synthetic organic compound with the molecular formula C6H4F2O. It is a type of fluorinated phenol, where two fluorine atoms are attached to a benzene ring at positions 3 and 5, and a hydroxyl group (OH) is attached at position 1 []. While its natural origins are unknown, 3,5-DFP has gained interest in scientific research due to its potential applications in various fields [].


Molecular Structure Analysis

The key feature of 3,5-DFP's structure is the presence of two electron-withdrawing fluorine atoms on the benzene ring. This creates a more acidic hydroxyl group (OH) compared to unsubstituted phenol []. Additionally, the fluorine atoms can participate in hydrogen bonding and other interactions, potentially influencing the compound's reactivity and physical properties [].


Chemical Reactions Analysis

  • Acylation: The phenolic hydroxyl group can react with acylating agents (e.g., acid chlorides) to form esters [].
  • Halogenation: The aromatic ring might undergo further halogenation under specific conditions, introducing additional halogen atoms (e.g., chlorine, bromine) [].
  • Oxidation: The hydroxyl group could be oxidized to a carbonyl group (C=O) under strong oxidizing conditions [].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.83%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (91.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (87.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (89.58%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2713-34-0

Wikipedia

3,5-Difluorophenol

Dates

Modify: 2023-08-15
Saraon et al. A drug discovery platform to identify compounds that inhibit EGFR triple mutants. Nature Chemical Biology, doi: 10.1038/s41589-020-0484-2, published online 24 February 2020

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